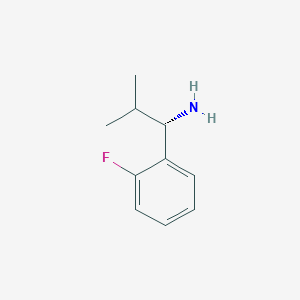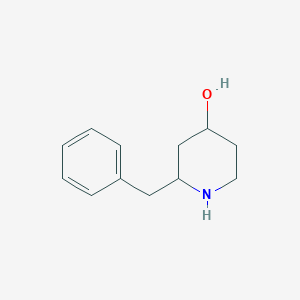
2-Benzylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzylpiperidin-4-ol is an organic compound with the molecular formula C12H17NO. It is a derivative of piperidine, featuring a benzyl group attached to the nitrogen atom and a hydroxyl group on the fourth carbon of the piperidine ring. This compound is known for its applications in medicinal chemistry and organic synthesis.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method involves the reductive amination of 4-piperidone with benzylamine. This reaction typically uses a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Grignard Reaction: Another method involves the reaction of 4-piperidone with benzylmagnesium chloride (a Grignard reagent), followed by hydrolysis to yield this compound.
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and advanced purification techniques like crystallization and distillation are commonly employed.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, often using hydrogenation methods with catalysts like Pd/C.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the hydroxyl group, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Benzylpiperidin-4-one.
Reduction: Various hydrogenated derivatives.
Substitution: Functionalized piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Benzylpiperidin-4-ol is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: It has been investigated for its potential therapeutic properties, particularly in the development of drugs targeting neurological conditions.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism by which 2-Benzylpiperidin-4-ol exerts its effects depends on its interaction with specific molecular targets. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical pathways. The exact pathways involved can vary based on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
1-Benzylpiperidin-4-ol: Similar structure but with different substitution patterns.
4-Benzylpiperidine: Lacks the hydroxyl group, leading to different reactivity and applications.
Piperidin-4-ol: The parent compound without the benzyl group.
Uniqueness: 2-Benzylpiperidin-4-ol is unique due to the presence of both the benzyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
2-benzylpiperidin-4-ol |
InChI |
InChI=1S/C12H17NO/c14-12-6-7-13-11(9-12)8-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2 |
InChI-Schlüssel |
MJILZFFEVVWANF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(CC1O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



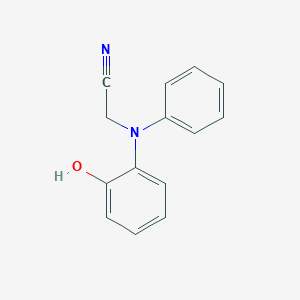
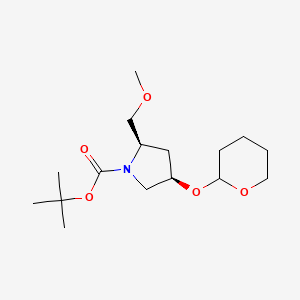

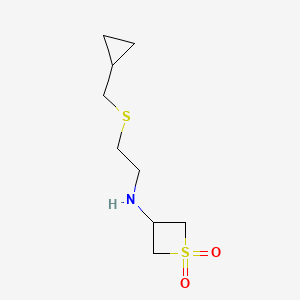
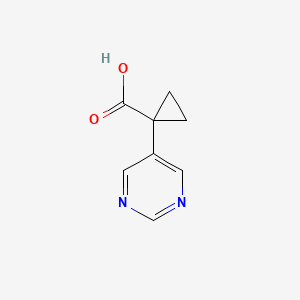
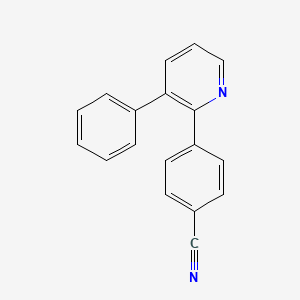
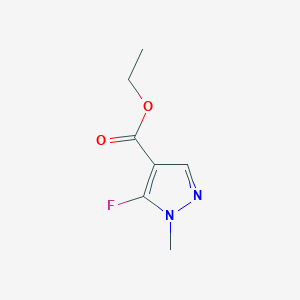
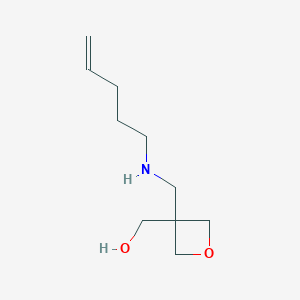
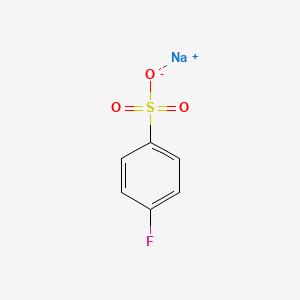

![2-Bromo-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12952193.png)
